1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C28H26FN3O3. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 4-fluorobenzoyl chloride, and various catalysts to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzoyl groups using reagents like sodium hydride or sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione can be compared with other similar compounds in the pyrrolidine-2,5-dione family:
1-Benzyl-3-(4-fluorophenylamino)-pyrrolidine-2,5-dione: Similar in structure but with different substituents, leading to variations in biological activity.
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group, used as a calcium antagonist.
1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene): Another derivative with distinct functional groups, affecting its chemical properties and applications.
These comparisons highlight the uniqueness of 1-Benzyl-3-[1’-(4-fluorobenzoyl)-4,4’-bipiperidin-1-YL]pyrrolidine-2,5-dione in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C28H32FN3O3 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-benzyl-3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32FN3O3/c29-24-8-6-23(7-9-24)27(34)31-16-12-22(13-17-31)21-10-14-30(15-11-21)25-18-26(33)32(28(25)35)19-20-4-2-1-3-5-20/h1-9,21-22,25H,10-19H2 |
InChI Key |
HWUBTXFEGSIJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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